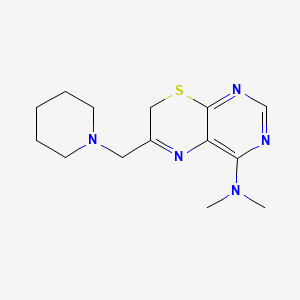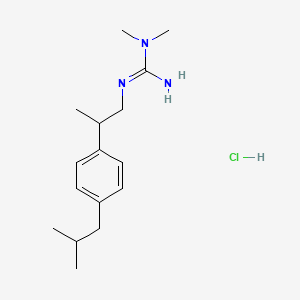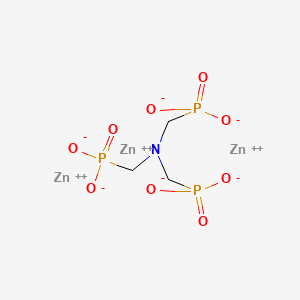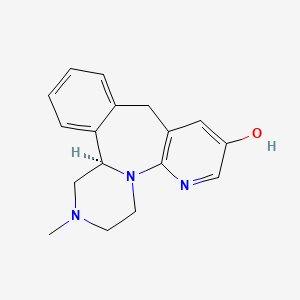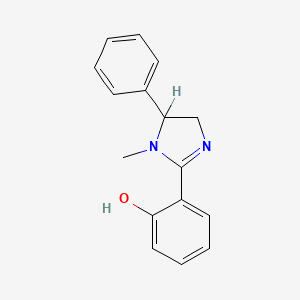
Phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)- is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)- typically involves the reaction of ethylenediamine with methyl salicylate . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
Phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)- involves its interaction with specific molecular targets and pathways. For example, as an α1-adrenoceptor agonist, it binds to α1-adrenoceptors, leading to the activation of intracellular signaling pathways that result in various physiological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-
- Phenol, 5-(1,5-dimethyl-4-hexenyl)-2-methyl-
- 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Uniqueness
Phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)- is unique due to its specific structural features and the presence of both phenol and imidazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
86002-62-2 |
|---|---|
Formule moléculaire |
C16H16N2O |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
2-(1-methyl-5-phenyl-4,5-dihydroimidazol-2-yl)phenol |
InChI |
InChI=1S/C16H16N2O/c1-18-14(12-7-3-2-4-8-12)11-17-16(18)13-9-5-6-10-15(13)19/h2-10,14,19H,11H2,1H3 |
Clé InChI |
WKQGORHVDYTJFB-UHFFFAOYSA-N |
SMILES canonique |
CN1C(CN=C1C2=CC=CC=C2O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


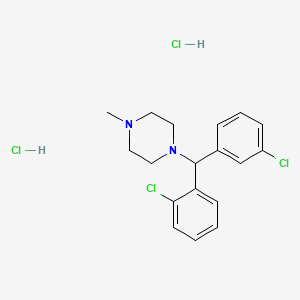

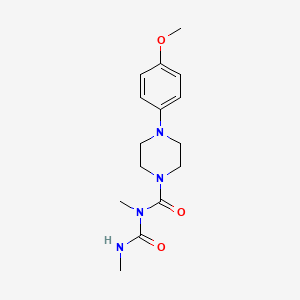
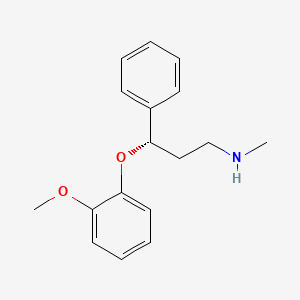

![[(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773743.png)
